molecular formula C15H21NO2 B5353952 N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

Cat. No.: B5353952
M. Wt: 247.33 g/mol
InChI Key: MYJSPAMEXRUMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as IBMP, is a compound that has been extensively studied for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to protect neurons against oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its interactions with CDKs, GSK-3β, and NF-κB. Another direction is to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular disease and metabolic disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with isobutyl isocyanate and 2-methyl-2-propen-1-ol. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

4-(2-methylprop-2-enoxy)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)9-16-15(17)13-5-7-14(8-6-13)18-10-12(3)4/h5-8,11H,3,9-10H2,1-2,4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSPAMEXRUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.